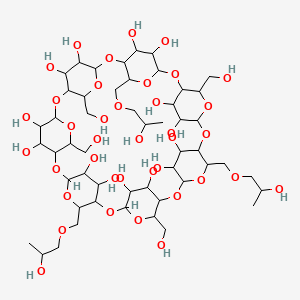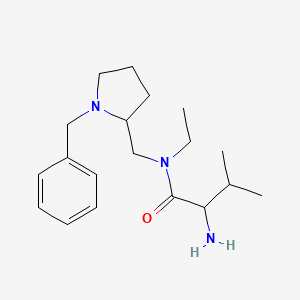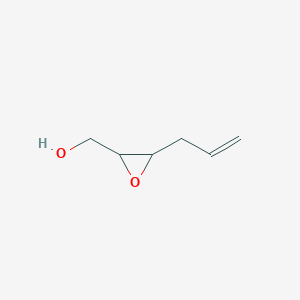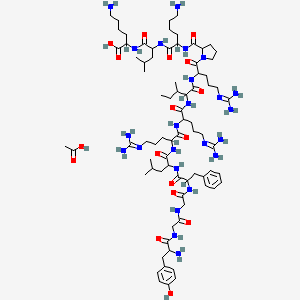
zinc;2,2-dimethylpropanoate;ethyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;2,2-dimethylpropanoate;ethyl benzoate: is a compound that combines zinc with two organic ligands: 2,2-dimethylpropanoate and ethyl benzoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of zinc;2,2-dimethylpropanoate;ethyl benzoate typically involves the reaction of zinc salts with 2,2-dimethylpropanoic acid and ethyl benzoate. The process can be summarized as follows:
Reaction of Zinc Salts with 2,2-Dimethylpropanoic Acid: Zinc salts, such as zinc chloride or zinc acetate, are reacted with 2,2-dimethylpropanoic acid in an appropriate solvent. The reaction is typically carried out under reflux conditions to ensure complete reaction.
Addition of Ethyl Benzoate: Ethyl benzoate is then added to the reaction mixture. The reaction is allowed to proceed under controlled temperature and pressure conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Zinc;2,2-dimethylpropanoate;ethyl benzoate can undergo oxidation reactions, particularly at the organic ligands. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur, especially involving the zinc ion. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other groups. This can be achieved using various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives of the organic ligands.
Reduction: Reduced forms of the zinc ion and modified ligands.
Substitution: New compounds with substituted ligands.
Wissenschaftliche Forschungsanwendungen
Zinc;2,2-dimethylpropanoate;ethyl benzoate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, including enzyme activity modulation.
Medicine: Explored for its therapeutic potential, particularly in zinc supplementation and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of zinc;2,2-dimethylpropanoate;ethyl benzoate involves the interaction of zinc ions with various molecular targets. Zinc ions can act as cofactors for enzymes, influencing their activity and stability. The organic ligands, 2,2-dimethylpropanoate and ethyl benzoate, can modulate the solubility and bioavailability of the compound, enhancing its effectiveness in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc acetate: Commonly used zinc salt with applications in medicine and industry.
Zinc benzoate: Similar to zinc;2,2-dimethylpropanoate;ethyl benzoate but with different organic ligands.
Zinc pivalate: Another zinc compound with 2,2-dimethylpropanoate ligands.
Uniqueness
This compound is unique due to the combination of its specific organic ligands, which confer distinct chemical properties and potential applications. The presence of both 2,2-dimethylpropanoate and ethyl benzoate ligands allows for a broader range of reactivity and functionality compared to similar compounds.
Eigenschaften
Molekularformel |
C14H18O4Zn |
|---|---|
Molekulargewicht |
315.7 g/mol |
IUPAC-Name |
zinc;2,2-dimethylpropanoate;ethyl benzoate |
InChI |
InChI=1S/C9H9O2.C5H10O2.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;1-5(2,3)4(6)7;/h4-7H,2H2,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI-Schlüssel |
PLPFRJJIPSQGDE-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=CC=[C-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


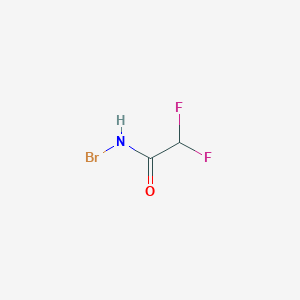
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14791322.png)
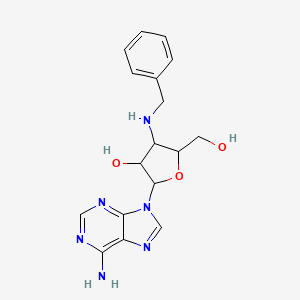
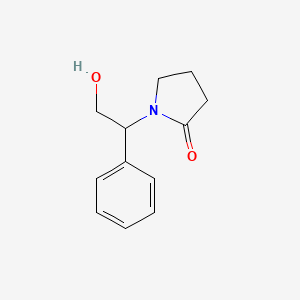
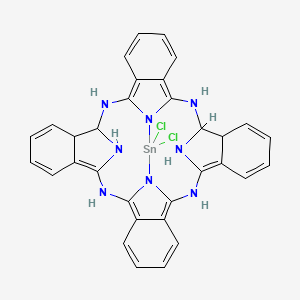
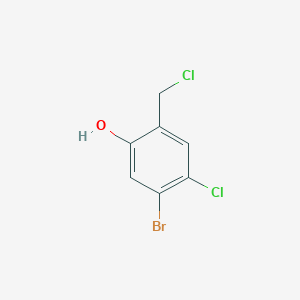
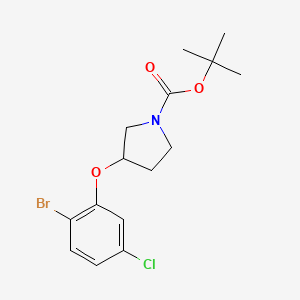
![4'-Fuoro-[2,2'-bipyridin]-6-ol](/img/structure/B14791365.png)
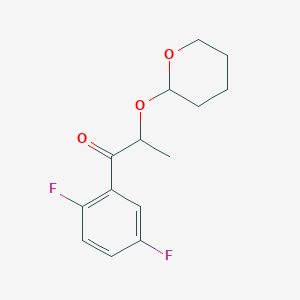
![19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-1-[(1S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one](/img/structure/B14791377.png)
